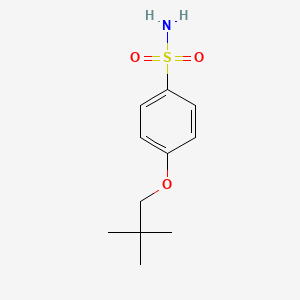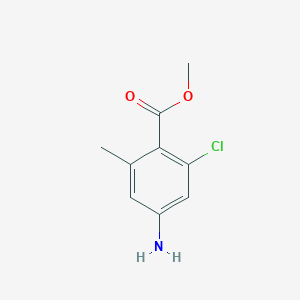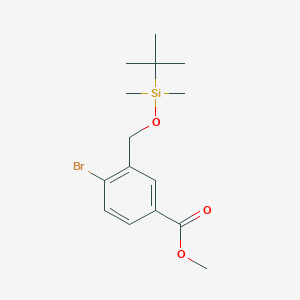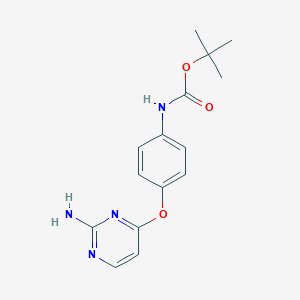![molecular formula C26H20N6O B13985781 4-[[(5-Phenyl-2-pyrimidin-5-ylquinazolin-4-yl)amino]methyl]benzamide](/img/structure/B13985781.png)
4-[[(5-Phenyl-2-pyrimidin-5-ylquinazolin-4-yl)amino]methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[(5-Phenyl-2-pyrimidin-5-ylquinazolin-4-yl)amino]methyl]benzamide is a complex organic compound that belongs to the class of phenylquinazoline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(5-Phenyl-2-pyrimidin-5-ylquinazolin-4-yl)amino]methyl]benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Quinazoline Core: This step involves the cyclization of 2-aminobenzamide with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazoline core.
Introduction of the Pyrimidine Ring: The quinazoline core is then reacted with a pyrimidine derivative, often through a nucleophilic substitution reaction.
Attachment of the Phenyl Group: The phenyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Final Coupling: The final step involves coupling the quinazoline-pyrimidine intermediate with 4-aminomethylbenzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
4-[[(5-Phenyl-2-pyrimidin-5-ylquinazolin-4-yl)amino]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives.
科学研究应用
4-[[(5-Phenyl-2-pyrimidin-5-ylquinazolin-4-yl)amino]methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an ion channel inhibitor, particularly in cardiac arrhythmias.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as atrial fibrillation and certain cancers.
作用机制
The mechanism of action of 4-[[(5-Phenyl-2-pyrimidin-5-ylquinazolin-4-yl)amino]methyl]benzamide involves its interaction with specific molecular targets, such as ion channels and enzymes. For example, it has been identified as a potent inhibitor of the Kv1.5 ion channel, which plays a crucial role in cardiac electrophysiology. By inhibiting this channel, the compound can modulate cardiac rhythm and potentially treat arrhythmias.
相似化合物的比较
Similar Compounds
5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine: Another phenylquinazoline derivative with similar ion channel inhibitory properties.
Imatinib: A well-known tyrosine kinase inhibitor with a similar quinazoline core structure.
Uniqueness
4-[[(5-Phenyl-2-pyrimidin-5-ylquinazolin-4-yl)amino]methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively inhibit certain ion channels and enzymes makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C26H20N6O |
|---|---|
分子量 |
432.5 g/mol |
IUPAC 名称 |
4-[[(5-phenyl-2-pyrimidin-5-ylquinazolin-4-yl)amino]methyl]benzamide |
InChI |
InChI=1S/C26H20N6O/c27-24(33)19-11-9-17(10-12-19)13-30-26-23-21(18-5-2-1-3-6-18)7-4-8-22(23)31-25(32-26)20-14-28-16-29-15-20/h1-12,14-16H,13H2,(H2,27,33)(H,30,31,32) |
InChI 键 |
DMQLGELIOOWMRA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C(=CC=C2)N=C(N=C3NCC4=CC=C(C=C4)C(=O)N)C5=CN=CN=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



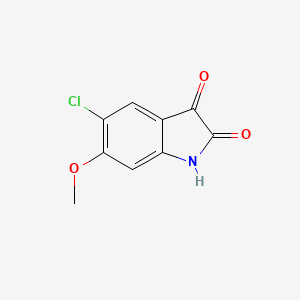

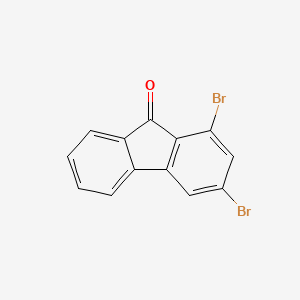
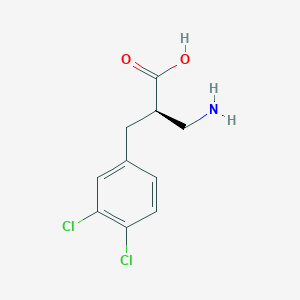
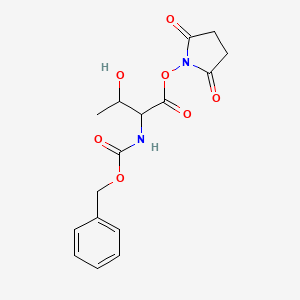
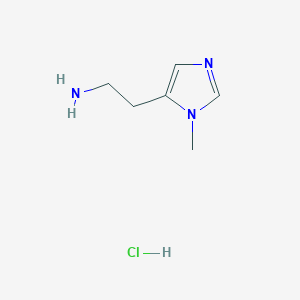
![2-[[4-[3-[(2-amino-6-oxo-1H-pyrimidin-5-yl)amino]propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13985751.png)
![4-(1-Methyl-1H-benzo[d]imidazol-2-yl)phenol](/img/structure/B13985757.png)
![3-Methyl-3,8-diaza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester](/img/structure/B13985762.png)
